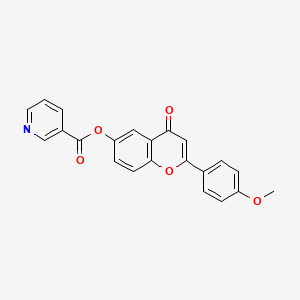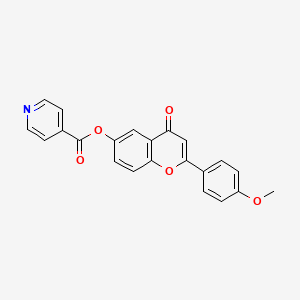![molecular formula C18H19ClN4OS B3446345 5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3446345.png)
5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell proliferation, inflammation, and viral replication. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases, cyclin-dependent kinases, and proteasome.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit metastasis. In anti-inflammatory research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In antiviral research, it has been shown to inhibit viral replication by interfering with various stages of the viral life cycle.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine in lab experiments include its high potency, selectivity, and low toxicity. It has also shown good pharmacokinetic properties, including good oral bioavailability and good tissue distribution. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle it.
Orientations Futures
There are various future directions for research on 5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and development of new analogs with improved potency and selectivity. It can also be studied for its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, it can be studied for its potential use as a tool compound in various biological studies.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has shown potential therapeutic applications in various preclinical studies. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In anti-inflammatory research, it has shown potential in reducing inflammation and pain in animal models. In antiviral research, it has shown potential in inhibiting the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4OS/c19-14-3-1-13(2-4-14)15-11-25-18-16(15)17(21-12-22-18)20-5-6-23-7-9-24-10-8-23/h1-4,11-12H,5-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDJAPVEUWHHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3446263.png)
![ethyl 5-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3446267.png)
![ethyl 5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3446274.png)
![ethyl 3-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3446281.png)
![N-(2,4-dimethoxyphenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3446285.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3446291.png)
![methyl [6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3446295.png)
![5-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446297.png)
![5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446305.png)
![3-(2-chlorobenzyl)-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446313.png)
![5-(4-methoxyphenyl)-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3446341.png)


![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzamide](/img/structure/B3446373.png)